molecular formula C19H20ClN5OS B2653617 (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride CAS No. 1351647-36-3

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride

Cat. No. B2653617
CAS RN: 1351647-36-3
M. Wt: 401.91
InChI Key: WEOINFSQLNVZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas Chromatographic Analysis

  • "Gas chromatographic determination of technical pyrazon" by Výboh et al. (1974) focuses on the analysis of pyrazon, a compound related to your query, using gas chromatography. This technique is essential for identifying and quantifying chemical substances in various samples, including pharmaceuticals (Výboh, Michálek, Šustek, & Bátora, 1974).

Molecular Interaction Studies

  • A study on "Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor" by Shim et al. (2002) reveals insights into the molecular interactions of compounds structurally similar to your query. Such studies are critical for understanding how these chemicals can interact with biological receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Structure Characterisation

  • Lv, Ding, and Zhao (2013) conducted "Synthesis and X-ray Structure Characterisation of Novel Pyrazole Carboxamide Derivatives" containing piperazine moiety. This research provides valuable information about the synthesis and structural details of compounds similar to your query, crucial for developing new pharmaceuticals (Lv, Ding, & Zhao, 2013).

Anticonvulsant and Antimicrobial Activities

  • "Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one Derivatives" by Aytemir, Çalış, and Özalp (2004) explores the potential medical applications of compounds similar to your query. The study involves the synthesis of derivatives and their evaluation for anticonvulsant and antimicrobial effects (Aytemir, Çalış, & Özalp, 2004).

Genotoxicity Studies

Herbicidal Action

  • Research on "Modes of Action of Pyridazinone Herbicides" by Hilton, Scharen, St. John, Moreland, and Norris (1969) examines the action mechanisms of pyridazinone compounds, which are structurally related to your query. Understanding these mechanisms is crucial for developing effective herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

properties

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOINFSQLNVZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.